Cas no 24775-57-3 (Thiourea,N-1-naphthalenyl-N'-phenyl-)
24775-57-3 structure
Product Name:Thiourea,N-1-naphthalenyl-N'-phenyl-
CAS No:24775-57-3
MF:C17H14N2S
MW:278.371462345123
CID:265323
PubChem ID:828128
Update Time:2025-04-19
Thiourea,N-1-naphthalenyl-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N-1-naphthalenyl-N'-phenyl-
- 1-naphthalen-1-yl-3-phenylthiourea
- Phenyl 1-naphthyl thiourea
- 1-.alpha.-Naphthyl-3-phenylthiourea
- 1-alpha-Naphthyl-3-phenylthiourea
- SCHEMBL8956204
- 24775-57-3
- Urea, 1-(1-naphthyl)-3-phenyl-2-thio-
- N-naphthyl-N'-phenylthiourea
- AKOS000489316
- DTXSID20179484
- SCHEMBL17612834
- AE-848/32755055
- 22UO2AJK01
- BRN 2129048
- 4-12-00-03088 (Beilstein Handbook Reference)
- NSC105172
- N-1-NAPHTHALENYL-N'-PHENYLTHIOUREA
- NCIOpen2_007244
- UNII-22UO2AJK01
- 1-(1-NAPHTHYL)-3-PHENYL-2-THIOUREA
- NSC-105172
- N-(1-naphthyl)-N'-phenylthiourea
- NSC 105172
- Thiourea, N-1-naphthalenyl-N'-phenyl-
- 1-(alpha-Naphthyl)-3-phenyl-2-thiourea
-
- Inchi: 1S/C17H14N2S/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19,20)
- InChI Key: GYAYLPVAZFFNTR-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC=CC=1)NC1=CC=CC2=CC=CC=C21
Computed Properties
- Exact Mass: 278.08792
- Monoisotopic Mass: 278.087769
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 56.2
Experimental Properties
- Density: 1.314
- Boiling Point: 442°Cat760mmHg
- Flash Point: 221.1°C
- Refractive Index: 1.795
- PSA: 24.06
Thiourea,N-1-naphthalenyl-N'-phenyl- Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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